

comparative study of different chiral morpholine derivatives

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Compound of Interest

Compound Name: (S)-2-Methylmorpholine

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A Comparative Analysis of Chiral Morpholine Derivatives in Asymmetric Catalysis for Researchers and Drug Development Professionals

Chiral morpholine derivatives have emerged as a significant class of compounds in the fields of organic synthesis and medicinal chemistry. Their rigid conformational structure and the presence of both a nitrogen and an oxygen atom make them valuable scaffolds for the development of chiral catalysts and pharmacologically active molecules. This guide provides a comparative study of different chiral morpholine derivatives, focusing on their performance in asymmetric catalysis, supported by experimental data and detailed protocols.

Section 1: Organocatalytic 1,4-Addition Reaction

Chiral morpholine derivatives have been successfully employed as organocatalysts in asymmetric Michael (1,4-addition) reactions. A study comparing four novel β -morpholine amino acid catalysts (Catalysts I-IV) in the reaction between butanal and trans- β -nitrostyrene highlights the impact of the catalyst's stereochemistry and substitution pattern on the reaction's outcome.

Data Presentation: Performance of Chiral Morpholine Organocatalysts

The following table summarizes the performance of four different chiral morpholine-based organocatalysts in the 1,4-addition of butanal to trans- β -nitrostyrene. The data highlights the superior performance of Catalyst I in terms of conversion, diastereoselectivity, and enantioselectivity.^{[1][2][3]}

Catalyst	Structure	Conversion (%)	d.r. (syn/anti)	ee (%) (syn)
I	(2R,5S)-5-tert-butylmorpholine-2-carboxylic acid	>95	95:5	92
II	(2S,5S)-5-tert-butylmorpholine-2-carboxylic acid	80	80:20	75
III	(2R,5R)-5-isopropylmorpholine-2-carboxylic acid	90	92:8	88
IV	(2S,5R)-5-isopropylmorpholine-2-carboxylic acid	75	78:22	70

Experimental Protocols

General Procedure for the Synthesis of β -Morpholine Amino Acid Catalysts (I-IV):^[1]

- Synthesis of Benzyl-morpholine Amino Alcohols: A solution of the starting amino alcohol (4.0 mmol) in absolute toluene (0.3 M) is treated with (R)-epichlorohydrin (5.3 mmol) and LiClO₄ (5.3 mmol). The mixture is stirred at 60°C for 24 hours. Subsequently, MeONa (10.1 mmol) in MeOH (25% v/v) is added, and stirring is continued for another 24 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the aqueous layer is extracted

with ethyl acetate. The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated under reduced pressure.

- Synthesis of Boc-protected Morpholine Amino Alcohols: The benzyl-morpholine amino alcohol is deprotected via hydrogenation using Pd/C (10% loading) in the presence of Boc_2O (1.05 eq.) in THF.
- Oxidation to Boc-morpholine Amino Acids: To a vigorously stirred solution of the Boc-protected morpholine amino alcohol (0.33 mmol) in $\text{CH}_2\text{Cl}_2/\text{H}_2\text{O}$ (2:1, 0.15 M), TEMPO (0.07 mmol) and (diacetoxyiodo)benzene (BIAB, 0.7 mmol) are added at 0°C . After 6 hours, the reaction is quenched with MeOH, and the mixture is evaporated to dryness. The product is purified by silica gel column chromatography.
- Final Deprotection: The Boc-protected morpholine amino acid (0.2 mmol) is dissolved in CH_2Cl_2 (0.1 M) and cooled to 0°C . Trifluoroacetic acid (TFA) is added dropwise, and the mixture is stirred for 3 hours. The crude mixture is concentrated in vacuo to yield the final catalyst.

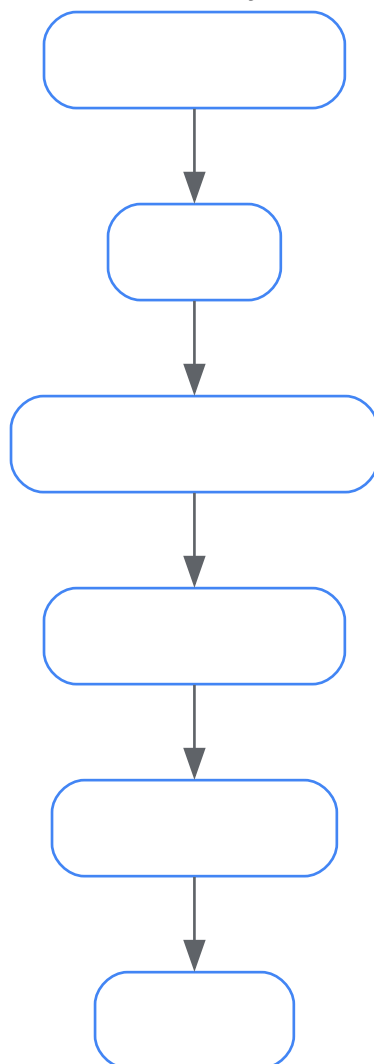
General Procedure for the Asymmetric 1,4-Addition Reaction:[1][2]

To a solution of the aldehyde (0.25 mmol) and the nitroolefin (0.275 mmol) in the chosen solvent (250 μL), the chiral morpholine organocatalyst (1-10 mol%) is added. The reaction mixture is stirred at the specified temperature for the time indicated in the data table. The conversion, diastereomeric ratio (d.r.), and enantiomeric excess (ee) are determined by ^1H NMR spectroscopy and chiral HPLC analysis of the crude reaction mixture.

Visualizations

Caption: General scaffold of the β -morpholine amino acid catalysts.

Experimental Workflow for Asymmetric 1,4-Addition



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Caption: Workflow for the organocatalyzed 1,4-addition reaction.

Section 2: Asymmetric Hydrogenation for Synthesis of 2-Substituted Chiral Morpholines

The synthesis of enantiomerically pure 2-substituted chiral morpholines can be achieved through the asymmetric hydrogenation of dehydromorpholines. The choice of substrate significantly influences the yield and enantioselectivity of this transformation, which is typically catalyzed by a rhodium complex with a chiral bisphosphine ligand.

Data Presentation: Asymmetric Hydrogenation of Various Dehydromorpholine Substrates

The following table presents the results of the asymmetric hydrogenation of a series of 2-substituted dehydromorpholine substrates, demonstrating the high efficiency and enantioselectivity of this method.[4]

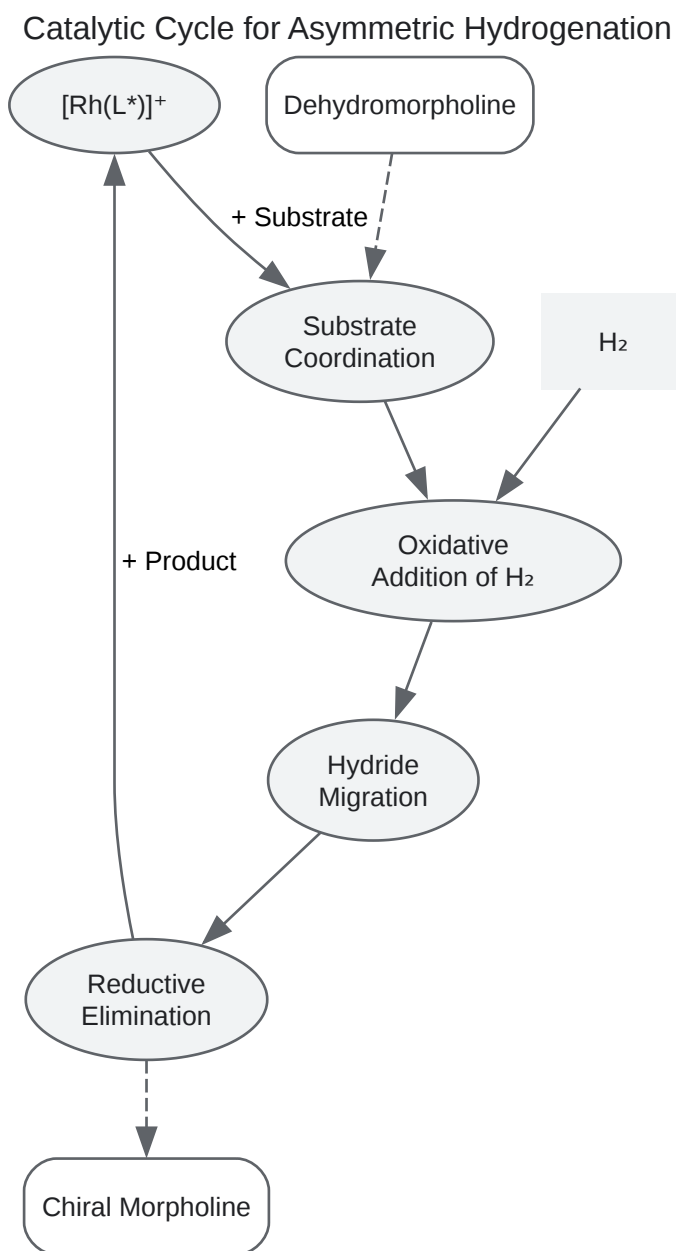
Substrate (R group)	Yield (%)	ee (%)
Phenyl	98	92
4-Fluorophenyl	>99	92
4-Chlorophenyl	>99	94
4-Bromophenyl	>99	95
2-Naphthyl	98	93
3-Methoxyphenyl	97	88
Cyclohexyl	96	91

Experimental Protocol

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines:[4]

In a glovebox, a solution of the dehydromorpholine substrate (0.1 mmol) in a degassed solvent (e.g., dichloromethane, 1.0 mL) is added to a vial containing the Rh-catalyst precursor ($[\text{Rh}(\text{cod})_2]\text{SbF}_6$) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP). The vial is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure. The reaction is stirred at a specified temperature for a set time. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The yield and enantiomeric excess of the product are determined by ^1H NMR and chiral HPLC analysis.

Visualization



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Caption: Proposed catalytic cycle for Rh-catalyzed hydrogenation.

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